(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol
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Overview
Description
(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, and the product is purified through standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol: This is the E-isomer of the compound, differing in the spatial arrangement around the double bond.
(Z)-4-((trimethylsilyl)oxy)but-2-en-1-ol: This compound has a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness
(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl group. This combination provides distinct reactivity and stability characteristics, making it valuable in selective organic syntheses.
Properties
IUPAC Name |
(Z)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTURWRRIBNABTN-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC/C=C\CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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